Lamivudine salicylate
Overview
Description
Lamivudine salicylate is a compound formed by the combination of lamivudine, a nucleoside reverse transcriptase inhibitor, and salicylic acid. Lamivudine is widely used in the treatment of HIV and hepatitis B infections due to its ability to inhibit viral replication. Salicylic acid, on the other hand, is known for its anti-inflammatory and analgesic properties. The combination of these two compounds results in a unique compound with potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of lamivudine salicylate involves the reaction of lamivudine with salicylic acid. One method involves dissolving lamivudine in a suitable solvent, such as water or ethanol, and then adding salicylic acid to the solution. The mixture is stirred at room temperature until the reaction is complete. The resulting this compound can be isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The process may involve the use of automated equipment for mixing, filtration, and purification to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Lamivudine salicylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives of this compound, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Lamivudine salicylate has several scientific research applications, including:
Chemistry: The compound can be used as a model system to study the reactivity and stability of nucleoside analogs.
Biology: Researchers can investigate the biological activity of this compound in various cell lines and animal models.
Medicine: The compound’s potential therapeutic effects can be explored in the treatment of viral infections and inflammatory conditions.
Industry: this compound can be used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Lamivudine salicylate exerts its effects through the combined actions of lamivudine and salicylic acid. Lamivudine inhibits viral replication by incorporating into viral DNA and causing chain termination. This action targets the reverse transcriptase enzyme in HIV and the polymerase enzyme in hepatitis B virus. Salicylic acid, on the other hand, exerts anti-inflammatory effects by inhibiting the production of prostaglandins, which are mediators of inflammation.
Comparison with Similar Compounds
Similar Compounds
Lamivudine: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B.
Salicylic Acid: An anti-inflammatory and analgesic compound used in the treatment of various skin conditions and inflammatory disorders.
Zidovudine: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Uniqueness
Lamivudine salicylate is unique due to its combination of antiviral and anti-inflammatory properties. This dual action makes it a promising candidate for the treatment of viral infections with associated inflammatory responses. The compound’s unique crystal structure and stability also contribute to its distinct characteristics compared to other similar compounds.
Properties
IUPAC Name |
4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;2-hydroxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S.C7H6O3/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6;8-6-4-2-1-3-5(6)7(9)10/h1-2,6-7,12H,3-4H2,(H2,9,10,13);1-4,8H,(H,9,10)/t6-,7+;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZSGYKUKMIFHP-UOERWJHTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)CO)N2C=CC(=NC2=O)N.C1=CC=C(C(=C1)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N.C1=CC=C(C(=C1)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173522-96-8 | |
Record name | Benzoic acid, 2-hydroxy-, compd. with 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173522-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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